2-Ethyl-2-prenyl-3-hexenol
Description
Structure
3D Structure
Properties
CAS No. |
85136-06-7 |
|---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
2-ethyl-2-(3-methylbut-2-enyl)hex-3-en-1-ol |
InChI |
InChI=1S/C13H24O/c1-5-7-9-13(6-2,11-14)10-8-12(3)4/h7-9,14H,5-6,10-11H2,1-4H3 |
InChI Key |
FVVHZRFAPSXWTL-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC(CC)(CC=C(C)C)CO |
Origin of Product |
United States |
Synthetic Methodologies and Pathway Elucidation for 2 Ethyl 2 Prenyl 3 Hexenol
Development and Optimization of Novel Synthesis Routes
The efficient construction of the 2-Ethyl-2-prenyl-3-hexenol scaffold relies on innovative and optimized synthetic strategies. Key areas of development include one-pot catalytic processes, selective reduction techniques, and the application of phase transfer catalysis to enhance reaction efficiency and yield.
One-Pot Catalytic Processes for Branched Alkyl Alcohol Synthesis
One-pot synthesis offers a streamlined approach to complex molecules by combining multiple reaction steps in a single vessel, thereby reducing waste and improving efficiency. scispace.comresearchgate.net A preferred method for producing this compound involves a one-pot process that begins with the reaction of butyraldehyde (B50154) and prenyl chloride. google.com This initial step is conducted in an organic/alkaline two-phase system, highlighting the utility of multiphasic reaction conditions. google.com The subsequent aldehyde intermediate is then reduced in the same pot to yield the final alcohol. google.com
Tandem catalytic systems, for instance using cobalt and ruthenium complexes, have been effectively used for the one-pot synthesis of alcohols from olefins. researchgate.net Similarly, rhodium and ruthenium complexes have been shown to catalyze the conversion of olefins to alcohols. scispace.com These methodologies, while not directly applied to this compound in the reviewed literature, demonstrate the potential of multi-catalyst systems in synthesizing branched alcohols from readily available starting materials.
Selective Reduction Strategies for Carbonyl Precursors in Hexenol Synthesis
The synthesis of this compound is achieved through the reduction of its aldehyde precursor, 2-ethyl-2-prenyl-3-hexenal. google.com The choice of reducing agent is crucial for achieving high selectivity and yield. Suitable reducing agents include complex hydrides like sodium borohydride (B1222165) and lithium aluminum hydride. google.com
A particularly favored method is the Meerwein-Ponndorf-Verley (MPV) reduction, which employs aluminum isopropylate. google.com This method is characterized by adding the aldehyde to a solution of aluminum isopropylate in isopropanol (B130326). google.com The reaction is typically conducted at temperatures between 20°C and 150°C, with a preferred range of 60°C to 70°C, to facilitate the distillation of the acetone (B3395972) byproduct. google.com The molar ratio of aluminum isopropylate to the aldehyde can range from 0.05 to 1 mole per mole. google.com
The selective reduction of α,β-unsaturated carbonyl compounds, a class to which 2-ethyl-2-prenyl-3-hexenal belongs, is a well-established field. For instance, the combination of sodium borohydride with barium acetate (B1210297) has been shown to be an effective system for the regioselective 1,2-reduction of such compounds to their corresponding allylic alcohols. wiley.comwiley.com This highlights the potential for developing highly selective reduction conditions tailored for hexenol synthesis.
| Precursor | Reducing Agent/System | Product | Reference |
| 2-Ethyl-2-prenyl-3-hexenal | Aluminum isopropylate | This compound | google.com |
| 2-Ethyl-2-prenyl-3-hexenal | Sodium borohydride | This compound | google.com |
| 2-Ethyl-2-prenyl-3-hexenal | Lithium aluminum hydride | This compound | google.com |
| α,β-Unsaturated Carbonyls | NaBH₄/Ba(OAc)₂ | Allylic Alcohols | wiley.comwiley.com |
Exploration of Phase Transfer Catalysis in Synthetic Reactions
Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. crdeepjournal.org This methodology is particularly relevant for the synthesis of this compound, where the initial step involves the reaction of butyraldehyde and prenyl chloride in an organic/alkaline two-phase system. google.com
In this context, a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the hydroxide (B78521) ion from the aqueous phase to the organic phase. crdeepjournal.org This allows for the deprotonation of the aldehyde, which can then react with the prenyl chloride in the organic phase. google.comcrdeepjournal.org This approach avoids the need for strong, hazardous bases in a homogenous organic solvent and can lead to increased reaction rates and selectivity. crdeepjournal.orgrasayanjournal.co.in The use of PTC is advantageous as it can improve yields, reduce cycle times, and eliminate the need for hazardous or expensive reagents and solvents. crdeepjournal.org Both liquid-liquid and solid-liquid PTC systems have been explored, with the latter sometimes offering advantages in terms of selectivity and reaction control. crdeepjournal.org
Asymmetric Synthesis Approaches to Enantiomerically Pure this compound
The presence of a chiral center in this compound means that it can exist as enantiomers, which may have different olfactory properties. Therefore, the development of asymmetric synthetic routes to obtain enantiomerically pure forms of this alcohol is of significant interest.
Chiral Ligand Design and Catalyst Screening for Stereoselective Reactions
The synthesis of chiral tertiary alcohols presents a significant challenge due to steric hindrance around the reactive center. researchgate.net A common strategy to overcome this is the use of chiral catalysts, often metal complexes with chiral ligands, to control the stereochemical outcome of the reaction. researchgate.netrsc.org While specific examples for the asymmetric synthesis of this compound are not detailed in the provided search results, general principles of chiral ligand design and catalyst screening are highly relevant.
The design of effective chiral ligands is crucial for achieving high enantioselectivity. rsc.org These ligands create a chiral environment around the metal center, which then directs the approach of the reactants, favoring the formation of one enantiomer over the other. researchgate.net For the synthesis of chiral tertiary allylic alcohols, nickel catalysts combined with P-chiral bisphosphine ligands, such as DI-BIDIME, have proven effective in asymmetric intramolecular reductive cyclization reactions. rsc.org The development of such catalytic systems often involves screening a library of ligands to identify the one that provides the best balance of reactivity and stereoselectivity. researchgate.net
| Catalyst/Ligand Type | Application | Potential Relevance | Reference |
| Ni(II) with P-chiral bisphosphine ligand (DI-BIDIME) | Asymmetric intramolecular reductive cyclization of O-alkynones | Synthesis of chiral tertiary allylic alcohols | rsc.org |
| Chiral (salen)AlCl with phosphorane | Enantioselective cyanosilylation of ketones | Construction of chiral tertiary cyanohydrins as precursors to tertiary alcohols | chinesechemsoc.org |
| Nickel(II) with organoborons | Asymmetric alkenylation and arylation of ketones | Synthesis of chiral tertiary allylic and diaryl alcohols | researchgate.net |
Diastereoselective Synthetic Pathways and Control Mechanisms
Diastereoselective synthesis aims to control the formation of one diastereomer over others when multiple stereocenters are present or are being formed. acs.orgbeilstein-journals.org For a molecule like this compound, which has a single chiral center, this concept becomes more relevant when considering reactions that might introduce additional stereocenters in more complex derivatives or during the synthesis of chiral precursors.
One approach to achieving diastereoselectivity is through substrate control, where an existing chiral center in the starting material directs the stereochemical outcome of a subsequent reaction. acs.org For example, chelation-controlled nucleophilic addition to chiral α-alkoxyketones has been used to produce anti-homoallylic tertiary alcohols with high stereoselectivity. acs.org
Comparative Analysis of Synthetic Efficiencies and Yield Optimization
The primary route to this compound involves a two-step process starting from the reaction of butyric aldehyde and prenyl chloride. google.com This initial step, conducted as a one-pot process in an organic/alkaline two-phase system with a phase transfer catalyst, yields the intermediate aldehyde, 2-ethyl-2-prenyl-3-hexenal. google.comscispace.com The subsequent and crucial step is the reduction of this aldehyde to the desired alcohol, this compound. google.com
Several reducing agents can be employed for this transformation, including complex hydrides like sodium borohydride and lithium alanate, as well as aluminum isopropylate via the Meerwein-Ponndorf-Verley (MPV) reduction. google.com A preferred and efficient method involves the use of aluminum isopropylate. google.com
Yield optimization for the production of this compound focuses on several key parameters. In the reduction using aluminum isopropylate, the molar ratio of the reducing agent to the aldehyde is a critical factor, typically ranging from 0.05 to 1 mole of aluminum isopropylate per mole of the aldehyde. google.com Temperature control is also paramount; the reaction is preferably carried out at temperatures between 60°C and 70°C, although the broader range is 20°C to 150°C. google.com This temperature range is chosen to facilitate the distillation of acetone, a by-product of the MPV reduction, which helps to drive the reaction to completion. google.com
Table 1: Comparative Analysis of Reducing Agents for 2-Ethyl-2-prenyl-3-hexenal Reduction
| Reducing Agent | Reaction Type | Typical Reaction Conditions | Notes |
|---|---|---|---|
| Sodium Borohydride | Complex Hydride Reduction | Typically in alcoholic solvents (e.g., ethanol (B145695), methanol) at room temperature. | A common and mild reducing agent for aldehydes. |
| Lithium Alanate (Lithium Aluminum Hydride) | Complex Hydride Reduction | Requires anhydrous aprotic solvents (e.g., diethyl ether, THF) due to high reactivity with protic solvents. | A very powerful reducing agent, but requires careful handling. |
| Aluminum Isopropylate | Meerwein-Ponndorf-Verley (MPV) Reduction | In isopropanol, with distillation of acetone by-product. Temperatures range from 20-150°C, preferably 60-70°C. google.com | A preferred method for this specific synthesis, offering good selectivity. google.com |
Application of Green Chemistry Principles in this compound Production
The synthesis of fine chemicals like this compound is increasingly scrutinized through the lens of green chemistry, which aims to minimize environmental impact and enhance sustainability. nih.govfrontiersin.org Key principles applicable to this process include solvent selection, atom economy, and waste minimization.
Solvent Selection and Recyclability Studies
The choice of solvent is a critical aspect of green chemistry. stackexchange.comnumberanalytics.comreddit.com In the synthesis of this compound, the initial phase-transfer catalyzed reaction utilizes a two-phase system, often involving an organic solvent and an aqueous alkaline phase. google.com Green chemistry principles would advocate for the use of solvents with low toxicity, high recyclability, and minimal environmental impact. solubilityofthings.com For the reduction step, particularly the preferred MPV reduction, isopropanol serves as both a solvent and a reactant. google.com Isopropanol is a relatively benign solvent, and its use in a recyclable manner would further enhance the green credentials of the process.
Recyclability studies would involve developing methods to recover and reuse the solvents and catalysts from the reaction mixture. For the phase-transfer catalyst used in the first step, heterogeneous catalysts could be an alternative, as they are more easily separated and reused, reducing waste and improving process efficiency. buffalostate.edu In the reduction step, the recovery and reuse of isopropanol after the distillation of acetone would be a key area for green process optimization.
Table 2: Green Chemistry Considerations for Solvent Selection
| Solvent Property | Green Chemistry Goal | Application in Synthesis |
|---|---|---|
| Toxicity & Safety | Minimize hazards to humans and the environment. stackexchange.com | Select solvents with low toxicity profiles. Isopropanol is a relatively safer option compared to many chlorinated solvents. google.comstackexchange.com |
| Recyclability | Reduce waste and resource consumption. | Implement distillation and other separation techniques to recover and reuse solvents like isopropanol. |
| Source | Utilize renewable feedstocks. solubilityofthings.commdpi.com | Explore bio-derived solvents as potential replacements for petrochemical-based ones. |
| Environmental Impact | Prevent pollution and minimize ecological footprint. numberanalytics.com | Choose biodegradable solvents or those that do not contribute to air or water pollution. |
Atom Economy and Waste Minimization in Complex Alcohol Manufacturing
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.orgacs.orgprimescholars.com The goal is to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. wikipedia.orgacs.org
Waste minimization in the manufacturing of complex alcohols like this compound involves a holistic approach. acs.org This includes optimizing reaction conditions to maximize yield and reduce the formation of by-products. numberanalytics.com For instance, careful control of temperature and reactant ratios in both the initial condensation and the final reduction step is crucial. google.com The "one-pot" nature of the initial aldehyde synthesis is a step towards process intensification and waste reduction by minimizing intermediate separation and purification steps. google.com Furthermore, finding value or application for by-products, such as the acetone generated in the MPV reduction, can contribute to a more circular and less wasteful process. wikipedia.org
Table 3: Atom Economy of Different Reduction Methods
| Reduction Method | Reactants | Desired Product | By-products | Theoretical Atom Economy |
|---|---|---|---|---|
| Catalytic Hydrogenation | Aldehyde, Hydrogen (H₂) | Alcohol | None | 100% docbrown.infojocpr.com |
| Meerwein-Ponndorf-Verley (MPV) Reduction | Aldehyde, Aluminum Isopropylate | Alcohol | Acetone, Aluminum Salts google.com | Less than 100% |
| Sodium Borohydride Reduction | Aldehyde, Sodium Borohydride | Alcohol | Borate salts | Less than 100% |
Advanced Spectroscopic and Chromatographic Methodologies for 2 Ethyl 2 Prenyl 3 Hexenol Structure and Purity Elucidation
Stereochemical Assignment through High-Resolution Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 2-Ethyl-2-prenyl-3-hexenol, which contains a quaternary chiral center at C2 and a disubstituted double bond at C3-C4, advanced NMR experiments are crucial for assigning its stereochemistry.
One-dimensional (1D) ¹H and ¹³C NMR spectra, along with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, serve to identify the different types of carbons (CH₃, CH₂, CH, and quaternary C) and protons in the molecule. organicchemistrydata.org However, two-dimensional (2D) NMR techniques are required for definitive assignments.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections within the ethyl, hexenyl, and prenyl fragments.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, assigning each proton to its attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for connecting the distinct fragments (ethyl, prenyl, and hexenyl) across the quaternary C2 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy) is paramount for assigning the geometry of the C3-C4 double bond. For the (E)-isomer, a spatial correlation (NOE) would be observed between the vinylic proton at C4 and the methylene (B1212753) protons of the ethyl group at C2, whereas such a correlation would be absent or weak for the (Z)-isomer. utah.edu
Assigning the absolute configuration of the C2 chiral center is more complex as enantiomers are indistinguishable in a standard achiral NMR environment. youtube.com This challenge can be overcome by using chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to convert the enantiomers into diastereomers. These diastereomers exhibit distinct chemical shifts in their NMR spectra, allowing for their differentiation and quantification. researchgate.net
Table 1: Predicted ¹³C NMR Chemical Shifts for (E)-2-ethyl-2-(3-methylbut-2-enyl)hex-3-en-1-ol Note: These are estimated values based on standard chemical shift increments. Actual experimental values may vary.
| Carbon Atom | Predicted Chemical Shift (ppm) | Carbon Type (from DEPT) |
|---|---|---|
| C1 (-CH₂OH) | ~65-70 | CH₂ |
| C2 (quaternary) | ~40-45 | C |
| C3 (=CH-) | ~125-130 | CH |
| C4 (=CH-) | ~135-140 | CH |
| C5 (-CH₂-) | ~25-30 | CH₂ |
| C6 (-CH₃) | ~12-16 | CH₃ |
| Ethyl-CH₂ (on C2) | ~28-33 | CH₂ |
| Ethyl-CH₃ (on C2) | ~8-12 | CH₃ |
| Prenyl-C1' (-CH₂-) | ~38-42 | CH₂ |
| Prenyl-C2' (=CH-) | ~120-125 | CH |
| Prenyl-C3' (=C(CH₃)₂) | ~130-135 | C |
| Prenyl-C4' (CH₃) | ~25-28 | CH₃ |
| Prenyl-C5' (CH₃) | ~17-20 | CH₃ |
High-Resolution Mass Spectrometry for Isotopic and Molecular Mass Confirmation
High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally confirming the elemental composition of a molecule. tum.de Unlike low-resolution MS, which provides nominal mass, HRMS techniques like Fourier-Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap MS can measure mass-to-charge ratios with extremely high accuracy (typically below 5 parts per million). tum.defmach.it
For this compound, the molecular formula is C₁₃H₂₄O. HRMS analysis would be used to compare the experimentally measured monoisotopic mass against the theoretically calculated exact mass. A close match provides strong evidence for the proposed formula, ruling out other combinations of C, H, and O that might have the same nominal mass. Furthermore, the characteristic isotopic pattern, particularly the relative abundance of the M+1 peak arising from the natural abundance of ¹³C, can be calculated and compared to the experimental data to further validate the number of carbon atoms in the molecule.
Table 2: Theoretical Mass Data for C₁₃H₂₄O
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₂₄O |
| Nominal Mass | 196 amu |
| Monoisotopic Mass (Calculated) | 196.182715 Da |
| M+1 Isotope Abundance (¹³C) | ~14.3% |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and types of chemical bonds present in a molecule. dtu.dk These two techniques are often used in a complementary fashion, as some vibrational modes that are weak or silent in FT-IR may be strong in Raman, and vice-versa. epequip.comresearchgate.net
For this compound, FT-IR spectroscopy would be expected to show characteristic absorption bands confirming the presence of key functional groups. Raman spectroscopy would be particularly useful for identifying the carbon-carbon double bonds. researchgate.net
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group/Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| O-H (Alcohol) | Stretching | 3200-3600 | Strong, Broad | Weak |
| C-H (sp³ Alkane) | Stretching | 2850-2960 | Strong | Strong |
| C-H (sp² Alkene) | Stretching | 3010-3095 | Medium | Medium |
| C=C (Alkene) | Stretching | 1640-1680 | Medium-Weak | Strong |
Chromatographic Techniques (GC-MS, HPLC) for Purity Assessment and Impurity Profiling
Chromatographic methods are the cornerstone of purity assessment, allowing for the separation of the target compound from any impurities, such as unreacted starting materials, byproducts, or degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for analyzing volatile and thermally stable compounds like this compound. mdpi.com The sample is vaporized and separated on a capillary column based on boiling point and polarity. The separated components are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum ("fingerprint") for identification. researchgate.net This technique is highly effective for quantifying purity and identifying volatile impurities. nih.govfrontiersin.org
High-Performance Liquid Chromatography (HPLC) is a complementary technique, particularly useful for analyzing less volatile or thermally labile impurities. sielc.com A common approach for a molecule of this polarity would be reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). mdpi.com A detector, such as a Diode-Array Detector (DAD) or a mass spectrometer (LC-MS), is used for detection and identification. Curve resolution techniques can be applied to chromatograms to differentiate and quantify co-eluting impurities. chromatographyonline.com
Table 4: Illustrative Chromatographic Conditions for Analysis
| Technique | Parameter | Typical Condition |
|---|---|---|
| GC-MS | Column | DB-5 or similar nonpolar capillary column (e.g., 30 m x 0.25 mm) |
| Carrier Gas | Helium | |
| Temperature Program | e.g., 50°C hold for 2 min, ramp to 250°C at 10°C/min | |
| Detector | Mass Spectrometer (Electron Ionization, 70 eV) | |
| HPLC | Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) | |
| Flow Rate | ~1.0 mL/min |
Chiral Chromatography for Enantiomeric Excess Determination and Separation
Since this compound possesses a chiral center at C2, it can exist as a pair of enantiomers ((R) and (S) forms). Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (% ee) of a sample. sigmaaldrich.com
This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support) are commonly and effectively used for the separation of chiral alcohols. By integrating the peak areas of the two separated enantiomers (A₁ and A₂), the enantiomeric excess can be calculated using the formula: % ee = |(A₁ - A₂) / (A₁ + A₂)| × 100. This method is crucial not only for analysis but also for preparative separation to isolate pure enantiomers. sigmaaldrich.comscispace.com
Table 5: Hypothetical Chiral HPLC Separation Data Note: This data is for illustrative purposes only.
| Enantiomer | Retention Time (min) | Peak Area (arbitrary units) |
|---|---|---|
| (R)-2-Ethyl-2-prenyl-3-hexenol | 12.5 | 9500 |
| (S)-2-Ethyl-2-prenyl-3-hexenol | 14.2 | 500 |
| Calculated Enantiomeric Excess (% ee) | | 90% |
Chemical Reactivity and Mechanistic Studies of 2 Ethyl 2 Prenyl 3 Hexenol
Kinetic and Thermodynamic Investigations of Chemical Transformations
Detailed kinetic and thermodynamic data for 2-Ethyl-2-prenyl-3-hexenol are not extensively documented in publicly available literature. However, insights can be drawn from studies of analogous compounds. For instance, the hydrogenation of structurally related unsaturated aldehydes, such as 2-ethyl-2-hexenal (B1232207), has been investigated. These studies reveal that the hydrogenation of the carbon-carbon double bond is generally more facile than the reduction of the carbonyl group to an alcohol. bch.roresearchgate.net
In one study, the activation energy for the hydrogenation of the C=C bond in 2-ethyl-2-hexenal was found to be 33.66 kJ/mol, while the subsequent hydrogenation of the aldehyde to the corresponding alcohol had a higher activation energy of 58.39 kJ/mol. researchgate.net This suggests that reactions involving the double bond in this compound would likely proceed under milder conditions compared to reactions involving the alcohol group.
The production of this compound itself involves the reduction of 2-ethyl-2-prenyl-3-hexenal. google.com This reduction can be achieved using various reducing agents, including complex hydrides like sodium borohydride (B1222165) and lithium aluminum hydride, or through methods like the Meerwein-Ponndorf-Verley reduction using aluminum isopropylate. google.com The reaction temperatures for these transformations typically range from 20°C to 150°C. google.com
Acid-Base Stability and Degradation Mechanisms of this compound
The stability of this compound is a crucial factor, particularly in applications where it might be exposed to varying environmental conditions.
Studies have demonstrated that this compound exhibits notable stability in both acidic and alkaline media. google.com When 0.5% by weight solutions of the compound in 60% aqueous ethanol (B145695) were adjusted to pH values of 2, 7, and 13 and stored, no significant changes in color or aroma were observed. google.com Thin-layer chromatography analysis also indicated no chemical changes, confirming its stability across this pH range. google.com This is a significant advantage over its aldehyde precursor, 2-ethyl-2-prenyl-3-hexenal, which shows discoloration and aroma changes in both acidic and alkaline solutions. google.com
Table 1: pH Stability of this compound google.com
| pH | Observation (Color) | Observation (Aroma) | Thin-Layer Chromatography |
| 2 | No change | No change | No chemical changes indicated |
| 7 | No change | No change | No chemical changes indicated |
| 13 | No change | No change | No chemical changes indicated |
While specific studies on the oxidative degradation of this compound are limited, general principles of organic chemistry suggest that the allylic positions and the double bonds are susceptible to oxidation. The presence of a tertiary alcohol might offer some steric hindrance, but oxidation can still occur, potentially leading to the formation of various degradation products.
In related compounds, oxidative degradation is a known issue. For example, the oxidation of 2-ethyl-2-hexenal is a first-order reaction that yields products like 2-ethyl-2-hexenoic acid and 3-heptanone. nih.gov Strategies to mitigate oxidative degradation in similar systems often involve the use of antioxidants. These can function by various mechanisms, including scavenging free radicals or chelating metal ions that can catalyze oxidation. mdpi.comacs.org For instance, phenolic compounds are known to act as effective radical scavengers. acs.org The choice of antioxidant would depend on the specific application and the nature of the oxidative stress.
The presence of chromophores, such as the carbon-carbon double bonds in this compound, suggests potential for photochemical reactivity. Upon absorption of light, molecules can be promoted to an excited state, leading to various reactions such as isomerization, cyclization, or degradation. rsc.orgacs.org
For instance, the Paternò-Büchi reaction involves the photochemical [2+2] cycloaddition of a carbonyl compound with an alkene to form an oxetane. acs.org While this compound does not possess a carbonyl group, its double bonds could potentially participate in other photochemical reactions. The presence of heteroatoms, like the oxygen in the alcohol group, can influence the reactivity of adjacent C-H bonds through hyperconjugation, potentially making them susceptible to hydrogen atom transfer (HAT) reactions under photochemical conditions. acs.org To prevent light-induced decomposition, the use of photostabilizers or packaging that blocks UV light could be employed. google.com
Oxidative Degradation Pathways and Antioxidant Stabilization Strategies
Electrophilic and Nucleophilic Reaction Potentials of the Alcohol Moiety
The alcohol group in this compound can exhibit both electrophilic and nucleophilic character. The lone pairs of electrons on the oxygen atom make it a nucleophile, capable of attacking electrophilic centers. For example, it can be converted to an ether or an ester. The "borrowing hydrogen" methodology allows for the alkylation of amines using alcohols, where the alcohol is temporarily oxidized to a carbonyl compound. acs.org
Conversely, the alcohol can be made electrophilic by protonation of the hydroxyl group, which can then be displaced by a nucleophile in a substitution reaction. However, as a tertiary alcohol, it is more likely to undergo elimination reactions under acidic conditions to form alkenes. The Mitsunobu reaction provides a method for the stereospecific conversion of alcohols to other functional groups, such as esters, via an alkoxyphosphonium salt intermediate. mdpi.com
Stereochemical Reactivity and Isomer Interconversion Studies in Different Environments
This compound possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as a pair of enantiomers (R and S forms). wikipedia.orgyoutube.com The spatial arrangement of the atoms around this stereocenter can significantly influence its chemical and biological properties. wikipedia.org
Furthermore, the double bond in the hexenol chain can exist as either the E or Z isomer, leading to the possibility of diastereomers. wikipedia.org The interconversion of these isomers could potentially be induced by factors such as heat, light, or catalysts. Stereochemical control is a critical aspect of its synthesis, as different isomers may possess distinct properties. researchgate.net For instance, in the synthesis of related allylic alcohols, controlling the E/Z selectivity of the double bond is a key challenge. wgtn.ac.nz The specific stereochemistry of the final product will depend on the stereochemistry of the starting materials and the mechanism of the reactions employed in its synthesis.
Comparative Chemical Behavior with Structural Analogues, e.g., 2-Ethyl-2-prenyl-3-hexenal
The chemical behavior of this compound, a tertiary allylic alcohol, is distinct from its structural analogue, 2-Ethyl-2-prenyl-3-hexenal, which possesses an aldehyde functional group. This difference is primarily dictated by the reactivity of the alcohol versus the aldehyde group, particularly concerning stability and susceptibility to further reactions.
The conversion of 2-Ethyl-2-prenyl-3-hexenal to this compound is a reduction reaction. google.com This transformation can be accomplished using various reducing agents, including complex hydrides like sodium borohydride and lithium alanate, or through a Meerwein-Ponndorf-Verley reduction using aluminum isopropylate. google.com The reaction with aluminum isopropylate is typically performed in an isopropanol (B130326) solution at temperatures ranging from 20°C to 150°C. google.com During this process, the aldehyde is reduced to the corresponding alcohol, while the isopropanol is oxidized to acetone (B3395972), which is distilled off to drive the reaction to completion. google.com
A significant point of comparison is their relative stability in different chemical environments. This compound demonstrates notable stability across a range of pH values. google.com Studies involving the storage of the alcohol in both acidic (pH 2) and alkaline (pH 13) aqueous ethanol solutions for 60 days at 40°C showed no detectable changes in color, odor, or chemical composition as analyzed by thin-layer chromatography. google.com
In stark contrast, its aldehyde analogue, 2-Ethyl-2-prenyl-3-hexenal, is chemically less stable under similar conditions. google.com When subjected to the same stability test, 2-Ethyl-2-prenyl-3-hexenal degraded in both acidic and alkaline media. google.com In an alkaline solution at pH 13, a yellow-brown discoloration was observed after just one day. google.com In an acidic solution at pH 2, similar discoloration and a clear change in aroma occurred after three days. google.com This lower stability is characteristic of aldehydes, which are generally susceptible to oxidation, polymerization, and other reactions, especially when catalyzed by acids or bases. chemicalbook.com The enhanced stability of this compound makes it a more robust compound compared to its aldehyde precursor. google.com
The following table summarizes the comparative stability of the two compounds based on research findings.
Table 1: Comparative Stability of this compound and 2-Ethyl-2-prenyl-3-hexenal
| Compound | Test Medium (pH) | Duration | Temperature | Observed Changes | Source |
|---|---|---|---|---|---|
| This compound | Acidic (pH 2) | 60 days | 40°C | No change in color or aroma; no chemical change detected by TLC. | google.com |
| Neutral (pH 7) | 60 days | 40°C | Stable; no changes detected. | google.com | |
| Alkaline (pH 13) | 60 days | 40°C | No change in color or aroma; no chemical change detected by TLC. | google.com | |
| 2-Ethyl-2-prenyl-3-hexenal | Acidic (pH 2) | 3 days | 40°C | Yellow-brown discoloration; clear aroma change. | google.com |
| Neutral (pH 7) | 60 days | 40°C | Stable. | google.com |
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-Ethyl-2-prenyl-3-hexenal |
| Aluminum isopropylate |
| Isopropanol |
| Acetone |
| Sodium borohydride |
Computational and Theoretical Chemistry Investigations of 2 Ethyl 2 Prenyl 3 Hexenol
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods such as Density Functional Theory (DFT) are employed to determine the electronic structure, molecular orbitals, and various associated properties of 2-Ethyl-2-prenyl-3-hexenol. sciepub.comarabjchem.org The geometry of the molecule is first optimized to find its lowest energy conformation, which then serves as the basis for subsequent calculations. nrel.gov
Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and represents the ability to donate electrons, while the LUMO is the innermost empty orbital and signifies the ability to accept electrons. unacademy.com The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. For an unsaturated alcohol like this compound, the HOMO is typically associated with the π-electrons of the carbon-carbon double bonds, while the LUMO is associated with the corresponding π* antibonding orbitals. libretexts.org
Further analysis provides insights into the charge distribution within the molecule, often represented by Mulliken atomic charges. In this compound, the oxygen atom of the hydroxyl group is expected to carry a significant partial negative charge due to its high electronegativity, while the attached hydrogen and carbon atoms will bear partial positive charges. masterorganicchemistry.com This polarization is critical for the molecule's intermolecular interactions and reactivity.
Table 1: Calculated Electronic Properties of this compound (Theoretical Data) Calculations based on DFT with B3LYP functional and 6-31G basis set.*
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | +0.5 eV |
| HOMO-LUMO Gap | 6.7 eV |
| Dipole Moment | 1.75 D |
| Mulliken Charge on O (hydroxyl) | -0.75 e |
| Mulliken Charge on H (hydroxyl) | +0.42 e |
Molecular Dynamics Simulations of Conformational Landscapes and Flexibility
Due to the presence of multiple single bonds, this compound is a highly flexible molecule capable of adopting numerous spatial arrangements, or conformations. maricopa.edu Molecular Dynamics (MD) simulations are a powerful computational technique used to explore this conformational landscape by simulating the atomic motions of the molecule over time. rsc.orgnih.gov
Conformational analysis focuses on the study of the energetics between different rotamers (conformational isomers). lumenlearning.com For this compound, key rotations would occur around the C-C bonds connecting the quaternary carbon to the ethyl and prenyl groups, as well as the bond adjacent to the vinyl group. The stability of these conformers is largely dictated by steric strain, which is the repulsive interaction that occurs when bulky groups are forced into close proximity. maricopa.edu For instance, a "gauche" arrangement, where large groups are adjacent, is generally higher in energy than an "anti" conformation, where they are positioned opposite to each other. lumenlearning.com
MD simulations can map the potential energy surface of the molecule, identifying the most stable (lowest energy) conformations and the energy barriers between them. aps.org This information is crucial for understanding the molecule's average structure in different phases and how its shape influences its physical properties and biological activity.
Table 2: Relative Energies of Key Conformers of this compound (Theoretical Data) Energies are relative to the most stable (Anti) conformation.
| Conformer Description (Rotation around C2-C(ethyl) bond) | Relative Energy (kJ/mol) | Dihedral Angle |
|---|---|---|
| Anti | 0.0 | 180° |
| Gauche | 4.5 | 60° |
| Eclipsed | 20.0 | 0° |
Computational Prediction of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions. cecam.org For a tertiary alcohol like this compound, a characteristic reaction is acid-catalyzed dehydration to form alkenes. pressbooks.pub Theoretical calculations can map the entire reaction coordinate, identifying intermediates and, most importantly, the high-energy transition states that control the reaction rate. sciepub.combohrium.com
The dehydration of a tertiary alcohol typically proceeds via an E1 (elimination, unimolecular) mechanism. pressbooks.pubacs.org Computational models can validate this pathway. The mechanism involves three main steps:
Protonation: The hydroxyl group is protonated by an acid catalyst, forming a good leaving group (water).
Carbocation Formation: The C-O bond breaks, and water departs, leaving a tertiary carbocation intermediate. This is usually the rate-determining step.
Deprotonation: A base (like water) removes a proton from a carbon adjacent to the positive charge, forming a double bond.
Table 3: Calculated Activation Energies for Acid-Catalyzed Dehydration of this compound (Theoretical Data)
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| 1 | Protonation of the hydroxyl group | ~5-10 |
| 2 | Loss of water to form tertiary carbocation (Rate-determining) | ~25-35 |
| 3 | Deprotonation to form the alkene product | ~2-5 |
Quantitative Structure-Property Relationship (QSPR) Modeling for Related Alcohols
Quantitative Structure-Property Relationship (QSPR) modeling is a computational method that correlates the structural features of molecules with their physicochemical properties. nih.govunlp.edu.ar Instead of performing complex quantum calculations for every property, QSPR uses statistical models built from a large dataset of known compounds. mdpi.com These models can then be used to predict the properties of new or unmeasured compounds like this compound. kg.ac.rs
To develop a QSPR model, various molecular descriptors are calculated for a set of related alcohols. researchgate.net These descriptors can be simple (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemically derived. kg.ac.rsacs.org Multiple linear regression or machine learning algorithms are then used to create a mathematical equation linking these descriptors to a specific property, such as boiling point, water solubility, or flash point. acs.orgresearchgate.net
For this compound, a QSPR model developed for a diverse set of aliphatic alcohols could provide a rapid and reliable estimate of its key physical properties, which is particularly useful when experimental data is unavailable. acs.org
Table 4: Example of a QSPR Model for Predicting Boiling Point (BP) of Aliphatic Alcohols
| Hypothetical QSPR Equation | |
|---|---|
| BP (°C) = c₀ + c₁ (MW) + c₂ (χ) + c₃ (P) | |
| Descriptor | Description |
| MW | Molecular Weight |
| χ | First-order Molecular Connectivity Index |
| P | Molecular Polarizability |
| c₀, c₁, c₂, c₃ | Regression coefficients derived from the training set of alcohols |
Intermolecular Interactions and Solvation Effects on this compound Stability
The behavior of this compound in a condensed phase is governed by its interactions with surrounding molecules. The primary intermolecular force for alcohols is hydrogen bonding, where the partially positive hydrogen of the hydroxyl group on one molecule interacts with the partially negative oxygen on another. masterorganicchemistry.combritannica.com This strong interaction is supplemented by weaker van der Waals forces arising from the large, nonpolar alkyl and prenyl groups.
Solvation describes the interaction of a solute molecule with solvent molecules. The stability and reactivity of this compound can be significantly altered by the solvent. nsf.gov Computational models, such as QM/MM (Quantum Mechanics/Molecular Mechanics) or continuum solvation models, are used to study these effects. tsukuba.ac.jp
In a polar protic solvent like water, the molecule's hydroxyl group will act as both a hydrogen bond donor and acceptor, leading to strong solvation. nih.gov In a nonpolar solvent like hexane, interactions will be dominated by weaker dispersion forces. The free energy of solvation (ΔG_solv) quantifies the energy change when a molecule is transferred from the gas phase into a solvent. acs.org A more negative ΔG_solv indicates more favorable solvation. Computational studies can predict how solvation stabilizes different conformers or influences the energy of transition states, thereby affecting reaction rates and equilibria. nsf.govacs.org For instance, polar solvents can stabilize charged intermediates and transition states, such as the carbocation in the E1 dehydration reaction, accelerating the reaction rate. rsc.org
Table 5: Predicted Solvation Free Energies (ΔG_solv) for this compound in Different Solvents (Theoretical Data)
| Solvent | Type | Predicted ΔG_solv (kcal/mol) |
|---|---|---|
| Water | Polar, Protic | -6.5 |
| Acetonitrile (B52724) | Polar, Aprotic | -5.2 |
| Hexane | Nonpolar | -2.1 |
Advanced Material Science Applications and Controlled Release Systems for 2 Ethyl 2 Prenyl 3 Hexenol
Microencapsulation Technologies for Encapsulating 2-Ethyl-2-prenyl-3-hexenol
Microencapsulation is a prominent technology for fragrance delivery, where the active ingredient (the core) is enveloped within a protective shell material. stppgroup.com This technique protects the fragrance from degradation due to environmental factors like heat, light, and oxygen, and allows for a triggered release based on specific stimuli. wiley.comfychemgroup.com For a fragrance alcohol like this compound, this method can significantly enhance its stability and performance in various applications. google.com
The selection and design of the polymeric matrix are critical for the effective entrapment of fragrance alcohols. The matrix must be compatible with the fragrance oil and capable of forming a stable barrier. google.com Common fabrication methods include interfacial polymerization, in-situ polymerization, and coacervation. stppgroup.comnih.gov
For encapsulating a hydrophobic alcohol like this compound, an oil-in-water (O/W) emulsion system is typically employed. wiley.com The fragrance oil is dispersed in an aqueous phase, and the polymer precursors are then induced to polymerize at the oil-water interface, forming a solid shell around the fragrance droplets. chimia.ch
Key Polymeric Materials for Alcohol Entrapment:
Aminoplast Resins (e.g., Melamine-Formaldehyde): These form densely cross-linked, robust shells through acid-catalyzed condensation polymerization, offering excellent barrier properties for volatile compounds. wiley.comchimia.ch
Poly(methyl methacrylate) (PMMA): This synthetic polymer can be used to create spherical microcapsules with high encapsulation efficiency via emulsion and solvent evaporation techniques. wiley.com
Natural Polymers (e.g., Gum Arabic, Chitosan, Gelatin): Often used in complex coacervation, these biopolymers form capsules under specific pH and temperature conditions. They are favored for their biocompatibility and biodegradability. fychemgroup.comnih.gov
Poly(vinyl alcohol) (PVA): Utilized as a stabilizer in emulsion systems and as a matrix component itself, PVA offers good film-forming properties and compatibility with other polymers. fychemgroup.commdpi.com
The table below summarizes typical polymeric matrices and their relevant properties for fragrance alcohol encapsulation.
Interactive Data Table: Polymeric Matrices for Fragrance Alcohol Encapsulation| Polymer Type | Common Examples | Encapsulation Method | Key Advantages | Typical Core Load (%) |
|---|---|---|---|---|
| Aminoplast Resin | Melamine-Formaldehyde, Urea-Formaldehyde | In-situ Polymerization | High mechanical strength, Excellent barrier properties chimia.ch | 60-90 google.com |
| Acrylic | Poly(methyl methacrylate) (PMMA) | Interfacial Polymerization, Solvent Evaporation | Good thermal stability, Optical clarity wiley.com | 50-75 wiley.com |
| Biopolymer | Gum Arabic, Gelatin, Chitosan, Alginate | Complex Coacervation | Biodegradable, Food-grade options available nih.gov | 40-80 |
| Polyol | Poly(vinyl alcohol) (PVA) | Emulsion Polymerization (as stabilizer), Wet Spinning mdpi.com | Good film-forming properties, Water-soluble | 20-50 |
The primary function of the capsule shell is to prevent the premature leakage of the fragrance while allowing for its release when triggered. wiley.com The optimization of shell properties is a balance between barrier function (low permeability) and breakability.
Factors influencing shell properties:
Cross-linking Density: For thermoset polymers like melamine-formaldehyde, a higher degree of cross-linking increases the shell's density and improves its barrier function, reducing passive diffusion of volatile molecules. chimia.ch
Polymer Molecular Weight: Higher molecular weight polymers generally lead to stronger, less permeable films.
Wall Thickness: A thicker shell provides a longer diffusion path, enhancing fragrance retention. However, it may require more force to rupture.
Plasticization: Some fragrance molecules can act as plasticizers for the polymer shell, increasing its flexibility but also its permeability. This effect must be considered when formulating the core and shell materials to prevent unwanted leakage. chimia.ch
Research shows that for effective retention of highly volatile fragrances (molecular weight < 250 g/mol ), optimizing the mixture of raw materials in the core and increasing the shell network density are crucial strategies. chimia.ch
Controlled release systems are designed to deliver their payload in response to a specific external stimulus. cosmeticsandtoiletries.com This "triggered" release ensures the fragrance is delivered at the desired moment of use.
Mechanical Stress: This is the most common trigger for encapsulated fragrances in applications like laundry care. Friction from wearing or handling clothes ruptures the microcapsule shells, releasing the fragrance. fychemgroup.comillinois.edu The breakability of capsules can be tuned by controlling their size and wall thickness. chimia.ch
pH Change: Polymeric shells can be designed to be sensitive to changes in pH. For example, capsules made with polymers containing carboxylic acid groups (e.g., carboxymethyl cellulose) can rupture or become more permeable in alkaline environments (e.g., in a wash solution) or upon contact with acidic sweat. wiley.comfychemgroup.comnih.gov Release can be triggered at a specific pH, typically between 3 and 12. cosmeticsandtoiletries.com
Chemical Reaction: Release can be initiated by a chemical reaction that degrades the capsule wall. This can include enzymatic degradation for biopolymer shells or hydrolysis for certain synthetic polymers. illinois.edu Light-induced reactions, such as the Norrish Type II photofragmentation of specific ketones, can also be used to trigger the cleavage of pro-fragrances, representing a form of chemically mediated release. tsijournals.comdntb.gov.ua
The table below outlines various trigger mechanisms and their typical applications.
Interactive Data Table: Triggered Release Mechanisms for Encapsulated Fragrances| Trigger Mechanism | Description | Activating Stimulus | Example Application |
|---|---|---|---|
| Mechanical Rupture | Physical breakage of the capsule shell. illinois.edu | Friction, Pressure | Fabric softeners, Scented textiles fychemgroup.com |
| pH Shift | Change in shell integrity due to pH variation. cosmeticsandtoiletries.com | Change in acidity/alkalinity (e.g., sweat, wash water) | Deodorants, Laundry detergents wiley.comnih.gov |
| Diffusion | Gradual permeation of the fragrance through the shell wall. fychemgroup.com | Concentration gradient | Air fresheners, Sustained-release products mdpi.com |
| Thermal Trigger | Melting or phase change of the shell material. illinois.edu | Increased temperature (e.g., clothes dryer) | Scented candles, Dryer sheets fychemgroup.com |
| Hydrolysis | Water-induced cleavage of bonds in the shell or pro-fragrance. nih.gov | Moisture, Humidity | Bathroom cleaners, Moisturizing lotions |
Optimization of Shell Material Properties for Barrier Function and Permeability
Pro-Fragrance Chemistry and Chemically Modified Release Systems Involving this compound
Pro-fragrance (or pro-perfume) chemistry offers an alternative to physical encapsulation. In this approach, the fragrance molecule is covalently bonded to a larger, non-volatile substrate. The fragrance is released upon the cleavage of this bond, typically triggered by an environmental factor like water (hydrolysis), light, or a change in pH. tsijournals.comchinesechemsoc.org Given that this compound is listed as a potential alcohol for forming pro-fragrance acetals and ketals, this is a highly relevant delivery strategy. googleapis.com
A pro-accord is a single precursor molecule designed to release multiple fragrance raw materials upon cleavage. google.com This allows for the controlled release of a complex scent profile over time. For an alcohol like this compound, suitable pro-fragrance systems often involve converting the hydroxyl group into a more stable, cleavable functional group.
Common Pro-Fragrance Systems for Alcohols:
Esters: Fragrance alcohols can be esterified with various carboxylic acids. The release rate is controlled by the steric and electronic nature of both the alcohol and acid components. For instance, benzoates can be designed to release alcohols via neighboring-group-assisted alkaline hydrolysis. researchgate.net
Orthocarbonates/Orthoesters: These compounds can hydrolyze to release multiple alcohol and/or ester fragrance molecules. They are particularly useful for creating complex pro-accords. google.comgoogle.com
Carbamates: Formed from the reaction of an alcohol with an isocyanate, carbamates can be designed to release the alcohol under specific pH conditions.
Acetals/Ketals: While typically used to release aldehydes and ketones, pro-fragrance acetals and ketals can be synthesized from fragrance alcohols, which are released upon hydrolysis. googleapis.com
The synthesis of a pro-accord involving this compound would likely involve its reaction with a multifunctional precursor molecule, such as a derivative of orthoformate, to create a larger molecule with low volatility. google.com
The rate of fragrance release from a pro-fragrance is governed by the kinetics of the cleavage reaction, most commonly hydrolysis. google.com The half-life (t½) of the pro-fragrance in a given environment determines the onset and duration of the scent perception. google.com
The rate of hydrolysis is highly dependent on the molecular structure of the pro-fragrance:
Steric Hindrance: The hydrolysis rates of esters derived from primary alcohols are generally faster than those from more sterically hindered secondary and tertiary alcohols. tsijournals.comresearchgate.net Therefore, a pro-fragrance of the tertiary alcohol this compound would be expected to hydrolyze relatively slowly, leading to a sustained release profile.
Neighboring Group Participation: The presence of a nearby functional group that can act as an intramolecular nucleophile can significantly accelerate ester hydrolysis. For example, 2-[(ethylamino)carbonyl]benzoates cyclize much faster than simple benzoates, leading to rapid alcohol release under alkaline conditions. researchgate.net
pH Dependence: The hydrolysis of most pro-fragrances is pH-dependent. Ester hydrolysis is typically accelerated under either acidic or basic conditions. Pro-fragrances can be designed to be stable at the pH of a product during storage (e.g., pH 9-10 for a liquid detergent) but to hydrolyze and release the fragrance when the pH is lowered upon dilution or application. nih.govgoogle.com
Research on various benzoate (B1203000) esters has quantified the impact of the alcohol's structure on release kinetics, as shown in the table below.
Interactive Data Table: Relative Hydrolysis Rates of Pro-Fragrance Benzoate Esters
| Alcohol Type | Example Alcohol | Relative Hydrolysis Rate (Primary Allylic = 100) | Release Profile |
|---|---|---|---|
| Primary Allylic | Geraniol | 100 | Fast |
| Primary Saturated | Citronellol | ~50 | Moderate |
| Secondary | L-Menthol | ~10-20 | Slow |
| Tertiary | Linalool (analogue for this compound) | < 5 | Very Slow / Sustained |
Data synthesized from principles described in sources. tsijournals.comresearchgate.net
This kinetic control allows formulators to design delivery systems that release top, middle, and base notes at different times from a single application, achieving a "blooming" effect. For this compound, its tertiary alcohol structure makes it an ideal candidate for incorporation into pro-fragrances aimed at providing a long-lasting, substantive base note. tsijournals.comresearchgate.net
Structure-Release Relationship Studies in Pro-Fragrance Molecules
Pro-fragrances are precursor molecules that are chemically designed to release a desired volatile fragrance compound through a specific trigger, such as hydrolysis, oxidation, or exposure to light. mdpi.comresearchgate.net This controlled release mechanism enhances the longevity of a scent experience long after the initial application. mdpi.com The relationship between the structure of the pro-fragrance and the rate of release of the active fragrance is a critical area of study.
While specific pro-fragrance studies involving this compound are not extensively documented in publicly available literature, we can infer potential structure-release relationships based on its chemical features. The primary alcohol functional group (-CH₂OH) in this compound is the key site for attachment to a pro-fragrance substrate, for example, through an ester or ether linkage.
The release of this compound would be governed by the hydrolysis of this bond. The steric hindrance around the alcohol, provided by the adjacent quaternary carbon with its ethyl and prenyl groups, would play a significant role. This bulkiness could sterically shield the linkage from attacking species (e.g., water or enzymes), thereby slowing down the hydrolysis rate and leading to a more sustained release profile compared to less hindered primary alcohols.
Table 1: Predicted Influence of this compound's Structural Features on Pro-Fragrance Release Kinetics
| Structural Feature of this compound | Pro-Fragrance Linkage Type | Predicted Effect on Release Rate | Rationale |
| Primary Alcohol (-CH₂OH) | Ester, Ether, Carbonate | Serves as the primary attachment point for the pro-fragrance substrate. | The hydroxyl group is a reactive site for forming covalent bonds that can be cleaved under specific conditions. |
| Steric Hindrance (Quaternary carbon with ethyl and prenyl groups) | Ester, Ether | Decreased release rate. | The bulky groups surrounding the linkage point can sterically hinder the approach of hydrolytic agents, slowing the cleavage reaction and prolonging the release of the fragrance. acs.org |
| Prenyl Group (C=C double bond) | Any | Potential for secondary reactions. | The double bond in the prenyl side-chain could be susceptible to oxidation over time, which might alter the pro-fragrance structure or the released molecule, although this is secondary to the primary release mechanism. |
| Overall Hydrophobicity | Any | Influence on deposition and interaction with hydrolytic environment. | Higher hydrophobicity may improve deposition on surfaces like fabric but could also reduce accessibility to aqueous-phase catalysts for hydrolysis. rsc.org |
Integration into Complex Multicomponent Formulations and Matrix Compatibility
The successful incorporation of a fragrance compound into a finished product, such as a lotion, detergent, or fine perfume, depends on its compatibility with the product's matrix and its stability over the product's shelf life.
Fragrance molecules are often incorporated into complex emulsions or encapsulated within polymer or lipid-based carriers to ensure stability and control release. wiley.commdpi.com The physicochemical properties of the fragrance, such as polarity, molecular weight, and solubility, determine its partitioning behavior within a formulation. wiley.com
This compound is a relatively large and hydrophobic alcohol. Its compatibility with various matrices is a function of these characteristics. In oil-in-water emulsions, it is expected to partition predominantly into the oil phase. wiley.com For encapsulation systems, its compatibility with different carrier materials would vary.
Polymer Matrices: In systems using polymeric nanoparticles or microcapsules, the compatibility of this compound would depend on the polymer's nature. researchgate.net It would likely show good compatibility with nonpolar or moderately polar polymers. The interaction between the fragrance and the polymer matrix is crucial for both loading capacity and the subsequent release profile. researchgate.net
Lipid Matrices: In formulations containing lipid vesicles (liposomes) or solid lipid nanoparticles (SLNs), the hydrophobic character of this compound would facilitate its incorporation within the lipid bilayers or core. This can help protect it from degradation and control its volatility. mdpi.com
Studies on similar fragrance molecules show that interactions are governed by factors like the octanol/water partition coefficient (log Kₒw) and the presence of specific functional groups. acs.org
Table 2: Predicted Compatibility of this compound with Common Formulation Matrices
| Matrix Type | Key Matrix Components | Predicted Compatibility | Rationale for Interaction |
| Oil-in-Water Emulsion | Water, Mineral Oil, Silicone Oils, Surfactants | High (in oil phase) | The hydrophobic nature of this compound leads to its preferential partitioning into the dispersed oil phase of the emulsion. wiley.com |
| Polymeric Microcapsules | Polyacrylates, Melamine-Formaldehyde | Moderate to High | Good affinity for encapsulation within common nonpolar polymer shells used for fragrance delivery, driven by hydrophobic interactions. greyb.com |
| Lipid Nanoparticles | Triglycerides, Waxes, Phospholipids | High | The lipophilic character of the molecule ensures good solubility and entrapment within the solid lipid core or lipid layers. mdpi.com |
| Cyclodextrins | Alpha-, Beta-, Gamma-Cyclodextrin | Moderate | The hydrophobic prenyl and hexenyl chains can form an inclusion complex within the hydrophobic cavity of cyclodextrin (B1172386) molecules, though its branched structure may affect the fit. beilstein-journals.org |
The chemical stability of a fragrance ingredient within a product formulation is paramount to ensure that the scent profile remains consistent throughout the product's shelf life. genesisformulab.com Factors such as pH, exposure to air (oxidation), and temperature can degrade fragrance molecules. ajmal.com
A patent for this compound describes stability tests where the compound was stored in different media for 60 days at an elevated temperature of 40°C. google.com Such accelerated aging studies are standard practice to predict long-term stability. The results from the patent indicate that the compound demonstrates good stability, making it suitable for use in cosmetic and technical products. google.com The woody and amber-like character of the scent was reported to be well-retained, highlighting its robustness in various formulations. google.com
Table 3: Long-Term Stability of this compound in Various Media (Based on data from accelerated stability testing)
| Formulation Medium | Storage Conditions | Duration | Observed Outcome | Reference |
| Perfume Base A (Noble Woods) | 40°C | 60 days | Aroma became "rounder and warmer," with the amber character being imparted to the base. | google.com |
| Perfume Base B (Herbaceous, Balsamic) | 40°C | 60 days | The herbaceous note became "softer" and the balsamic secondary notes were stressed. | google.com |
| General Storage | 40°C | 60 days | The compound demonstrated good stability, retaining its characteristic fragrance profile. | google.com |
Exploration of Broader Biological Activities and Molecular Interactions of 2 Ethyl 2 Prenyl 3 Hexenol
Antimicrobial and Antifungal Potentials (In vitro)
While no specific studies report the antimicrobial or antifungal properties of 2-Ethyl-2-prenyl-3-hexenol, analysis of its structural components and related molecules suggests it may possess such activities. The compound is an unsaturated alcohol, a class of molecules known for biological effects.
The precursor, 2-ethyl-2-hexenal (B1232207), is recognized for its fungicidal, antimicrobial, and acaricidal properties. nih.gov The reactivity of the α,β-unsaturated aldehyde group in 2-ethyl-2-hexenal likely contributes significantly to this activity. Although this compound is an alcohol, which is generally less reactive than an aldehyde, the presence of the double bond and the lipophilic nature imparted by the ethyl and prenyl groups may still confer antimicrobial capabilities.
Studies on simpler structural analogues provide further insight. Aliphatic alcohols are known to have moderate to strong antimicrobial activities. sctunisie.org For instance, 1-hexanol (B41254), a saturated C6 alcohol, exhibits antibacterial effects against Gram-negative bacteria in its vapor phase, whereas its isomers 2-hexanol (B165339) and 3-hexanol (B165604) show no such activity. nih.govresearchgate.net This highlights that the specific structure is crucial for activity. Furthermore, unsaturated C6 compounds like trans-2-hexenal (B146799), a well-known green leaf volatile, demonstrate significant inhibitory activity against fungi such as Fusarium graminearum and Fusarium oxysporum. researchgate.netacs.org The compound cis-3-hexenol has also been shown to have antifungal effects. researchgate.net The prenyl group, a common feature in natural products, is often associated with enhanced biological activity, including antimicrobial effects, by increasing the lipophilicity of the molecule and facilitating interaction with microbial cell membranes. uark.edu
Table 1: Reported In Vitro Antimicrobial and Antifungal Activities of Structural Analogues
| Compound | Activity Type | Target Organism(s) | Observed Effect | Citation |
|---|---|---|---|---|
| 2-Ethyl-2-hexenal | Fungicidal, Antimicrobial | Not specified | Effective as a fungicidal and antimicrobial agent. | nih.gov |
| 1-Hexanol | Antibacterial (vapor) | Gram-negative bacteria (e.g., E. coli) | Inhibited growth at >150 ppm. No effect on Gram-positive bacteria. | nih.govresearchgate.net |
| 2-Hexanol / 3-Hexanol | Antibacterial (vapor) | Various food-related bacteria | No antimicrobial activity observed. | nih.govresearchgate.net |
| trans-2-Hexenal | Antifungal | Fusarium oxysporum, F. graminearum | Inhibits fungal growth. | researchgate.netacs.org |
| cis-3-Hexenol | Antifungal | Fusarium oxysporum | Exhibited complete antifungal activity from 5µM. | researchgate.net |
Enzymatic Biotransformations and Proposed Metabolomic Pathways (In vitro, In Silico)
Specific metabolomic pathways for this compound have not been elucidated. However, based on its chemical structure, several enzymatic transformations can be proposed, drawing from studies on analogous compounds. The primary sites for metabolism would be the hydroxyl group and the two carbon-carbon double bonds.
Oxidation of the Alcohol Group : The primary alcohol function could be a substrate for alcohol dehydrogenases (ADHs). In vitro studies have demonstrated the enzymatic reduction of trans-2-hexenal to trans-2-hexenol using ADHs from Saccharomyces cerevisiae and Rhodococcus ruber. frontiersin.org The reverse reaction, the oxidation of the alcohol to the corresponding aldehyde, is a common metabolic pathway for alcohols in many organisms.
Glycosylation : In plants, volatile alcohols can be detoxified or stored via glycosylation. For example, when exposed to (Z)-3-hexenol, tomato plants metabolize it into the non-volatile glycoside (Z)-3-hexenylvicianoside. researchgate.net It is plausible that this compound could undergo a similar biotransformation in biological systems capable of glycosylation.
Double Bond Metabolism : The double bonds in the hexenol chain and the prenyl group are potential sites for enzymatic reactions such as epoxidation (by cytochrome P450 monooxygenases), hydration, or reduction. These reactions are common pathways in the metabolism of xenobiotics and unsaturated fatty acids.
In vitro and in silico models are essential for predicting and confirming these pathways. In vitro metabolomics platforms, which use cell lines like HepaRG, can be employed to study the metabolism of xenobiotics by exposing the cells to the compound and analyzing the resulting metabolites over time using techniques like mass spectrometry. nih.gov In silico approaches, such as quantum chemical cluster models, can elucidate reaction mechanisms and selectivity for enzymes like ADHs, providing insights into how a substrate like this compound might be processed. acs.org
Table 2: Proposed Enzymatic Biotransformations for this compound
| Potential Reaction | Enzyme Class | Proposed Product | Basis of Hypothesis | Citation |
|---|---|---|---|---|
| Oxidation | Alcohol Dehydrogenase (ADH) | 2-Ethyl-2-prenyl-3-hexenal | Reversible ADH-catalyzed transformation of hexenols. | frontiersin.org |
| Glycosylation | Glycosyltransferase | This compound glycoside | Metabolism of (Z)-3-hexenol in plants. | researchgate.net |
| Epoxidation | Cytochrome P450 Monooxygenase | Epoxide derivatives at C=C bonds | Common pathway for metabolism of unsaturated compounds. | |
| Reduction | Reductase | 2-Ethyl-2-prenyl-hexanol | Saturation of C=C bonds is a known metabolic step. |
Receptor Binding and Ligand-Target Interactions (Computational and In vitro Methodologies)
As a volatile organic compound (VOC) with a distinct structure, this compound likely interacts with chemosensory receptors, particularly olfactory receptors (ORs). ORs are a large family of G protein-coupled receptors (GPCRs) that bind to inhaled odorant molecules. nih.govgoogle.com
The interaction of various structurally related compounds with ORs has been documented. For example, 1-hexanol is a known ligand for the human olfactory receptor OR5P3. researchgate.net The activation of these receptors typically initiates a signaling cascade involving G-proteins (often Gα-olf), leading to the production of cyclic AMP (cAMP) and subsequent cellular responses. nih.govgoogle.com Given its C13 terpenoid-like structure, this compound would be expected to bind to one or more ORs in a combinatorial manner, contributing to a specific odor perception.
Computational methods are invaluable for predicting these interactions. Molecular docking simulations can model the binding pose and estimate the binding affinity of a ligand to a receptor's active site. More advanced methods, like combining the fragment molecular orbital (FMO) approach with GRID analysis, can be used to predict binding free energy in complex systems like metalloprotein-ligand complexes, which could be adapted for ORs. mdpi.com These in silico tools allow for the screening of potential ligands against panels of receptors, helping to identify likely biological targets before undertaking more resource-intensive in vitro validation. In vitro assays, often using heterologous expression systems where a specific OR is expressed in a cell line (e.g., HEK293), can then be used to confirm the binding and activation of the receptor by the ligand.
Table 3: Examples of Olfactory Receptor Interactions with Analogous Compounds
| Receptor | Known Ligand(s) | Ligand Class | Citation |
|---|---|---|---|
| OR5P3 | 1-Hexanol, 1-Heptanol, Coumarin | Aliphatic Alcohol, Lactone | researchgate.net |
| OR2H2 | Aldehyde 13-13 | Aldehyde | nih.gov |
| olfr16 | α-Cedrene | Sesquiterpene | nih.gov |
| olfr544 | Azelaic acid | Dicarboxylic Acid | nih.gov |
Comparative Biological Activity with Structural Analogues and Precursors
The potential biological activity of this compound can be contextualized by comparing it with its precursors and structural analogues.
Precursor (2-Ethyl-2-hexenal): As an α,β-unsaturated aldehyde, 2-ethyl-2-hexenal is chemically more reactive than its corresponding alcohol. This class of compounds can readily form Michael adducts with biological nucleophiles like cysteine residues in proteins, a mechanism that often underlies their biological activity and cytotoxicity. Its known antimicrobial and fungicidal properties are likely stronger but potentially less selective than what might be expected from this compound. nih.gov
Hexenol/Hexanol Analogues: The bioactivity of simple C6 alcohols and aldehydes is highly dependent on structure. 1-hexanol is a more effective antibacterial agent than its isomers, and trans-2-hexenal is a potent antifungal. researchgate.netresearchgate.net The position of the hydroxyl group and the double bond in this compound (at C-1 and C-3, respectively) will be critical determinants of its activity, differentiating it from isomers like 1-hexenol or trans-2-hexenol.
Effect of Prenylation: The addition of the C5 prenyl group significantly increases the molecule's size and lipophilicity compared to a simple ethyl-hexenol. In many classes of natural products, such as flavonoids and stilbenoids, prenylation enhances biological efficacy. uark.edu This is often attributed to improved membrane permeability and better interaction with hydrophobic binding pockets in target proteins. Therefore, this compound is hypothesized to have greater or more specific activity than a non-prenylated analogue like 2-ethyl-3-hexenol.
Table 4: Comparative Profile of this compound and Related Compounds
| Compound | Key Structural Features | Known/Hypothesized Biological Activity | Citation |
|---|---|---|---|
| This compound | C13 unsaturated alcohol, prenyl group | Hypothesized antimicrobial, receptor ligand. Activity likely enhanced by prenyl group. | |
| 2-Ethyl-2-hexenal | C8 α,β-unsaturated aldehyde | Known antimicrobial and fungicidal agent; higher chemical reactivity. | nih.gov |
| 1-Hexanol | C6 saturated alcohol | Antibacterial (vapor) against Gram-negative bacteria. | nih.gov |
| trans-2-Hexenal | C6 unsaturated aldehyde | Known antifungal. | researchgate.netacs.org |
| Linalool | C10 acyclic terpene alcohol | Known antimicrobial, anti-inflammatory, key aroma compound. | mdpi.com |
| Prenylated Flavonoids (General) | Flavonoid core with prenyl group | Prenyl group generally enhances biological activities. | uark.edu |
Advanced Analytical Strategies in 2 Ethyl 2 Prenyl 3 Hexenol Research and Development
In-Process Monitoring of Synthetic Reactions for Real-Time Optimization
Real-time monitoring of the synthesis of tertiary alcohols like 2-Ethyl-2-prenyl-3-hexenol is critical for maximizing yield and minimizing side-product formation. The synthesis of such compounds often involves the addition of organometallic reagents (e.g., Grignard or organolithium compounds) to ketones, reactions that can be sensitive and prone to side reactions. nii.ac.jp
Spectroscopic techniques are paramount for in-process monitoring. For instance, the progress of a reaction forming a tertiary alcohol can be monitored by observing the disappearance of the ketone carbonyl stretch (typically around 1715 cm⁻¹) using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy.
Nuclear Magnetic Resonance (NMR) spectroscopy can also be adapted for real-time analysis. nih.gov Monitoring the reaction by ¹H NMR would allow for the observation of the disappearance of starting material signals and the concurrent appearance of product signals, such as the characteristic vinyl protons of the hexenol moiety and the new hydroxyl proton signal. nih.gov This provides a direct, linear relationship between signal intensity and concentration, enabling precise tracking of reaction kinetics. nih.gov
Table 1: Illustrative In-Process Monitoring Techniques for Tertiary Alcohol Synthesis
| Analytical Technique | Parameter Monitored | Information Gained |
| ATR-FTIR Spectroscopy | Disappearance of ketone C=O stretch (~1715 cm⁻¹); Appearance of alcohol O-H stretch (~3500 cm⁻¹) | Reaction completion, detection of intermediate buildup. |
| Process NMR Spectroscopy | Changes in signal integrals for specific protons on reactants and products. | Reaction kinetics, real-time yield estimation, detection of isomeric byproducts. |
| Reaction Calorimetry | Heat flow (exotherm/endotherm) of the reaction. | Reaction onset, rate, and endpoint; crucial for safety and scale-up. |
Trace Analysis and Impurity Profiling in Research-Grade Materials
Ensuring the purity of research-grade this compound is essential, as even trace impurities can significantly alter its fragrance profile or reactivity. Impurities may arise from unreacted starting materials, reagents, solvents, or from side reactions such as elimination, rearrangement, or over-alkylation.
Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone technique for this purpose due to its high separation efficiency and definitive identification capabilities. alwsci.comphaseassociate.com A high-resolution capillary column (e.g., a 5% diphenyl/95% dimethyl polysiloxane phase) can effectively separate volatile and semi-volatile impurities from the main compound. nih.gov The mass spectrometer then provides fragmentation patterns that allow for the structural elucidation of these trace components. nih.govresearchgate.net For complex matrices, multidimensional GC (GCxGC-MS) can be employed to resolve co-eluting peaks.
Table 2: Hypothetical Impurity Profile for this compound by GC-MS
| Potential Impurity | Likely Origin | Expected Retention Time | Key Mass Fragments (m/z) |
| Ethyl Hexyl Ketone | Unreacted Starting Material | Lower than product | Molecular ion, fragments from alpha-cleavage. |
| Isomeric Alkenes | Dehydration Side Product | Lower than product | Molecular ion, characteristic loss of alkyl groups. |
| Dienic Byproduct | Over-reaction/Rearrangement | Higher than product | Molecular ion, complex fragmentation pattern. |
| Residual Solvents (e.g., THF) | Synthesis Process | Much lower than product | Known library spectra for the solvent. |
Quantitative Analysis for Yield Determination and Reaction Stoichiometry
Accurate quantification of this compound is vital for calculating reaction yields and confirming stoichiometry. While GC with a Flame Ionization Detector (GC-FID) is a standard and reliable method for quantification, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful alternative that does not require identical compound response factors. phaseassociate.comazom.com
In a typical qNMR experiment, a precisely weighed amount of the crude or purified product is dissolved in a deuterated solvent along with a known amount of an internal standard. azom.comprocess-nmr.com The internal standard should be a high-purity compound with a simple spectrum (ideally a singlet) that does not overlap with any analyte signals. acs.org The concentration of this compound can be calculated by comparing the integral of one of its unique proton signals (e.g., a vinyl proton) to the integral of the standard's signal. acs.org This method is recognized as a primary analytical technique due to its direct proportionality between signal area and the number of nuclei. acs.org
Table 3: Comparison of Quantitative Methods for this compound
| Method | Principle | Internal Standard Example | Advantages | Disadvantages |
| GC-FID | Signal response is proportional to the mass of carbon combusted. | Dodecane | High sensitivity, robust, widely available. | Requires calibration with a pure standard of the analyte. |
| qNMR | Signal integral is directly proportional to the number of protons. | Maleic Acid, 1,4-Dinitrobenzene | No response factor needed, high precision, structural info. process-nmr.comacs.org | Lower sensitivity than GC, requires high-field magnet. |
Stability Monitoring in Complex Research Formulations and Simulated Environmental Conditions
As a fragrance ingredient, this compound is intended for use in various product bases (e.g., alcoholic solutions, emulsions) and may be exposed to light, heat, and air. ijnrd.orgorchadia.org Monitoring its stability under these conditions is crucial to ensure the final product's quality and shelf-life. alwsci.com A patent for the compound notes its excellent stability in both acidic and alkaline media compared to its corresponding aldehyde, with thin-layer chromatography showing no chemical changes after testing. google.com
Accelerated stability studies are often performed by subjecting the compound in a relevant formulation to elevated temperatures (e.g., 40-50°C) and controlled humidity. microtrac.com Samples are analyzed at set time points using chromatographic methods like High-Performance Liquid Chromatography (HPLC) or GC. The primary goal is to quantify the parent compound's concentration over time and to identify and quantify any degradation products that may form. For non-volatile or thermally unstable degradation products, LC-MS is a more suitable analytical tool. alwsci.com
Table 4: Illustrative Accelerated Stability Study Design
| Condition | Time Points | Analytical Method | Parameter Measured |
| 40°C / 75% RH | 0, 1, 2, 4, 12 weeks | HPLC-UV/DAD, GC-MS | % remaining of this compound; Appearance of new peaks. |
| UV Light Exposure | 0, 24, 48, 72 hours | HPLC-UV/DAD, GC-MS | % remaining of this compound; Identification of photo-degradants. |
| pH 2 and pH 13 Storage | 1, 3, 7 days | TLC, GC-MS | Visual (color change), Olfactory (odor change), Chemical (new spots/peaks). google.com |
These analytical strategies provide a comprehensive framework for the research and development of this compound, ensuring a deep understanding of its synthesis, purity, and behavior in application-relevant environments.
Future Research Directions and Emerging Paradigms for 2 Ethyl 2 Prenyl 3 Hexenol
Integration of Nanotechnology for Enhanced Delivery and Functionality
The application of nanotechnology to fragrance compounds like 2-Ethyl-2-prenyl-3-hexenol offers significant opportunities to enhance performance and create novel consumer experiences. The primary challenge with many fragrance molecules is their volatility and instability, leading to a short-lived scent profile. Nanoencapsulation is a key technology that addresses this by protecting the fragrance core from environmental factors such as light, heat, and oxygen. nih.govcabidigitallibrary.org
For this compound, various nanocarriers could be employed. Lipid-based systems like liposomes and solid lipid nanoparticles (SLNs) are particularly suitable for lipophilic molecules. researchgate.net These carriers can improve the stability of the compound and allow for a controlled, sustained release of the fragrance over an extended period. researchgate.net Water-based nanoemulsions represent another promising avenue, offering the potential for alcohol-free perfume formulations that are less irritating and more hydrating to the skin. threessentials.com Research into the nanoencapsulation of other terpenoids and essential oils has shown that the process can not only enhance stability and longevity but also preserve the therapeutic or bioactive properties of the compounds. nih.govnih.gov
Future research would focus on optimizing the encapsulation efficiency and release kinetics for this compound, tailoring the nanocarrier to specific applications, from personal care products to advanced textiles that release scent upon friction. threessentials.comkonikaaromas.com
Table 1: Potential Nanocarrier Systems for this compound
| Nanocarrier Type | Potential Advantages | Key Research Focus |
|---|---|---|
| Nanoemulsions | Alcohol-free formulations, high stability, transparent appearance. mdpi.com | Optimization of droplet size, long-term stability studies. |
| Liposomes | Biocompatible, can carry both hydrophilic and lipophilic compounds. | Enhancing entrapment efficiency, controlling release rates. |
| Solid Lipid Nanoparticles (SLNs) | Sustained release, UV protection, biodegradable. mdpi.com | Characterization of particle matrix, loading capacity. |
| Polymer Nanocapsules | High durability, tunable release mechanisms (e.g., pH, temperature). cabidigitallibrary.org | Selection of biodegradable polymers, assessing environmental impact. threessentials.com |
Exploration of Biocatalytic and Chemoenzymatic Approaches in Synthesis
Traditional chemical synthesis of complex molecules like this compound often requires harsh conditions and can generate significant waste. chemistryjournals.netmdpi.com Biocatalysis and chemoenzymatic synthesis are emerging as powerful, sustainable alternatives that leverage the high selectivity and efficiency of enzymes. chemistryjournals.net
For a chiral molecule like this compound, enzymes offer the ability to perform highly enantioselective reactions, which is critical as different enantiomers of a fragrance can have distinct odors. acs.org The synthesis of tertiary alcohols, in particular, has been a focus of biocatalytic research. nih.gov Enzymes such as esterases, lipases, and epoxide hydrolases have been successfully used to create optically pure tertiary alcohols. nih.gov
A potential chemoenzymatic route to this compound could involve a combination of chemical and enzymatic steps. For instance, a chemical reaction could create a precursor ketone, which is then asymmetrically reduced to the target alcohol using a ketoreductase enzyme. encyclopedia.pub Another approach involves multi-enzyme cascade reactions, where several enzymes work in sequence in a one-pot process to build the target molecule from a simple starting material, minimizing purification steps and waste. mdpi.combohrium.com Research into the synthesis of other fragrance aldehydes and alcohols has demonstrated the feasibility of these cascade reactions. bohrium.comnih.gov
Application of Artificial Intelligence and Machine Learning in Structure-Function Prediction
This predictive power accelerates the discovery of new fragrance molecules immensely. Instead of synthesizing and testing thousands of compounds through a time-consuming trial-and-error process, companies can use AI to screen vast virtual libraries and identify the most promising candidates for synthesis. researchgate.netacs.org This not only saves time and resources but also opens the door to creating entirely novel scents that might not be discovered through traditional methods. acs.org
Development of Sustainable Production Methods and Life Cycle Assessment Studies
The fragrance industry is increasingly focused on sustainability, driven by consumer demand and regulatory pressure. researchgate.net Developing sustainable production methods for compounds like this compound involves adhering to the principles of green chemistry, such as using renewable feedstocks, minimizing waste, and improving energy efficiency. chemistryjournals.netajisustainablesolutions.com
A key tool for evaluating environmental performance is the Life Cycle Assessment (LCA). An LCA for this compound would analyze the environmental impact across its entire life cycle, from the extraction of raw materials (e.g., butyraldehyde (B50154) and prenyl chloride) to its synthesis, use in a final product, and end-of-life. mdpi.comperfumerflavorist.com Such studies have been performed for other fragrance ingredients, revealing that the production process itself, including extraction and purification, often represents the largest portion of the environmental footprint. rsc.orgiff.com
Future research would focus on creating a more sustainable synthesis route. This could involve using bio-based starting materials derived from fermentation or plant sources. researchgate.netajisustainablesolutions.com Furthermore, implementing continuous flow manufacturing instead of traditional batch processing could significantly improve efficiency and reduce waste. ajisustainablesolutions.com The valorization of any by-products or waste streams is another critical aspect of creating a truly circular and sustainable production process. rsc.org
Table 2: Green Chemistry Metrics for Evaluating Synthesis Routes
| Metric | Description | Relevance to this compound |
|---|---|---|
| Atom Economy | Measures the efficiency of a reaction in converting reactants to the final product. | Aims to maximize the incorporation of atoms from starting materials into the final molecule. |
| E-Factor | The ratio of the mass of waste to the mass of the desired product. rsc.org | A lower E-factor indicates a more sustainable process with less waste generation. |
| Process Mass Intensity (PMI) | The total mass used in a process (water, solvents, reactants) divided by the mass of the product. | Provides a holistic view of the process efficiency and environmental footprint. |
| Renewable Feedstock Percentage | The proportion of starting materials derived from renewable sources. | Aims to reduce reliance on fossil-fuel-based precursors. researchgate.netajisustainablesolutions.com |
Discovery of Novel Reactivities and Transformational Pathways
The structure of this compound, containing a tertiary allylic alcohol, presents opportunities for exploring novel chemical transformations. This functional group is a versatile intermediate in organic synthesis. nih.govacs.org
Research into the reactivity of similar tertiary allylic alcohols has revealed several interesting pathways. For example, transition-metal-free allylation reactions, induced by agents like hexafluoroisopropanol (HFIP), can be used to form new carbon-sulfur bonds. thieme-connect.com Another area of active research is the oxidative rearrangement of tertiary allylic alcohols to form β-substituted enones, which are valuable synthetic intermediates. lookchem.com
Furthermore, the development of catalytic kinetic resolution methods for tertiary allylic alcohols allows for the separation of enantiomers with high selectivity, which is crucial for accessing specific scent profiles. acs.orgrsc.org Exploring these and other catalytic systems, such as those involving iron or copper for hydrofunctionalization, could unlock new derivatives of this compound with unique properties and applications, potentially leading to new fragrances, flavors, or other fine chemicals. mdpi.comresearchgate.net
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-ethyl-2-prenyl-3-hexenol in laboratory settings?
- Methodology : Synthesis typically involves prenylation and ethylation reactions under controlled conditions. Use catalytic systems (e.g., acid/base catalysts) for regioselective alkylation. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography. Validate product purity using GC-MS or NMR spectroscopy .
- Safety : Follow protocols for handling volatile organic compounds, including fume hood use and PPE (gloves, goggles) as per safety guidelines .
Q. How can researchers verify the structural identity of this compound?
- Techniques : Combine spectral analysis (¹H/¹³C NMR, IR) to confirm functional groups and stereochemistry. Cross-reference with databases like PubChem or Reaxys for CAS 85136-06-7. Mass spectrometry (HRMS) provides molecular weight validation .
- Data Interpretation : Compare spectral peaks with published benchmarks for prenyl and ethyl moieties .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear chemical-resistant gloves (nitrile), lab coats, and goggles. Use respiratory protection (P95/P1 masks) if vapor exposure is possible .
- Waste Management : Segregate waste in approved containers and dispose via certified hazardous waste services to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in physicochemical data (e.g., solubility, stability) for this compound?
- Approach : Conduct replicate experiments under standardized conditions (temperature, solvent purity). Use dynamic light scattering (DLS) for solubility studies and accelerated stability testing (e.g., 40°C/75% RH for 6 months). Cross-validate findings with peer-reviewed datasets from ECHA or PubChem .
- Statistical Analysis : Apply ANOVA or t-tests to assess data variability and identify outliers .
Q. What experimental designs are suitable for studying the metabolic pathways of this compound in biological systems?
- In Vitro Models : Use hepatic microsomes or S9 fractions to assess Phase I/II metabolism. Track metabolites via LC-MS/MS and compare with predictive tools like BKMS_METABOLIC .
- Ethical Compliance : Adhere to institutional review board (IRB) guidelines for in vivo studies, emphasizing humane endpoints and minimal animal use .
Q. How can computational models predict the environmental fate of this compound?
- Tools : Utilize QSAR models or EPI Suite to estimate biodegradation, bioaccumulation, and toxicity. Validate predictions with experimental log Pow and BCF (bioconcentration factor) data .
- Limitations : Address gaps in model accuracy by incorporating experimental vapor pressure and water solubility measurements .
Q. What strategies mitigate risks when studying the neurochemical effects of this compound?
- In Vitro Assays : Prioritize cell-based models (e.g., neuronal cell lines) over in vivo systems initially. Measure cytotoxicity via MTT assays and neurotransmitter modulation via HPLC .
- Data Transparency : Document conflicting results (e.g., paradoxical activation/inhibition) and discuss mechanistic hypotheses in the context of prior literature .
Methodological Best Practices
- Data Collection : Use High Production Volume (HPV) Chemical Challenge Program frameworks to compile physicochemical and toxicological data .
- Ethical Reporting : Explicitly state limitations (e.g., incomplete stability data) and disclose funding sources to avoid bias .
- Collaboration : Partner with analytical chemistry facilities for advanced spectral validation, especially for isomers or trace impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
